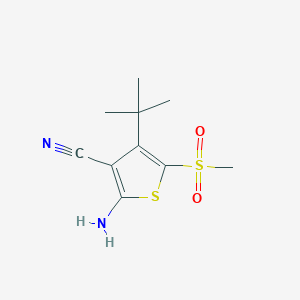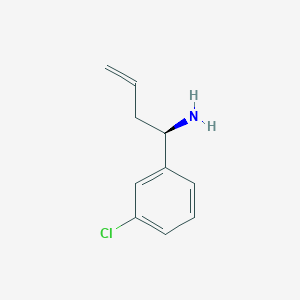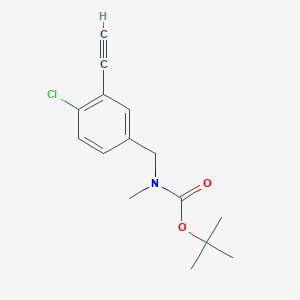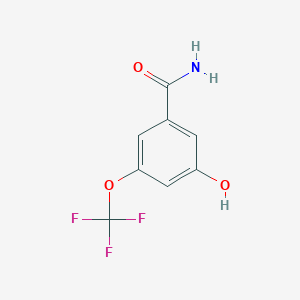
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C10H14N2O2S2. This compound is part of the thiophene family, which is characterized by a five-membered ring containing sulfur. The presence of various functional groups, such as the amino group, tert-butyl group, methylsulfonyl group, and carbonitrile group, makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2,5-dibromothiophene, the thiophene ring is constructed through a series of reactions involving halogenation and subsequent substitution reactions.
Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through nucleophilic substitution. The methylsulfonyl group is often introduced via sulfonation reactions.
Final Steps: The carbonitrile group is typically added through a cyanation reaction, often using reagents like sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its molecular targets. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(tert-butyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the tert-butyl group, which can influence its solubility and steric properties.
2-Amino-4-(methylsulfonyl)thiophene-3-carbonitrile: Similar structure but different substituents, affecting its chemical behavior and applications.
Uniqueness
The unique combination of functional groups in 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile provides it with distinct chemical and biological properties. The tert-butyl group offers steric hindrance, influencing the compound’s reactivity, while the methylsulfonyl group enhances its solubility and potential for hydrogen bonding. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2S2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-amino-4-tert-butyl-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O2S2/c1-10(2,3)7-6(5-11)8(12)15-9(7)16(4,13)14/h12H2,1-4H3 |
InChI Key |
ZQKPIJGNHRSZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SC(=C1C#N)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)




![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)

![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)
